TVB-3166

Übersicht

Beschreibung

TVB-3166 is a potent and selective inhibitor of fatty acid synthase, an enzyme that plays a crucial role in the synthesis of fatty acids. Fatty acid synthase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. This compound has shown significant anticancer properties, particularly in inhibiting the growth of various cancer cell lines and tumor xenografts .

Vorbereitungsmethoden

Die Synthese von TVB-3166 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung unter spezifischen Reaktionsbedingungen. Die detaillierten Syntheserouten und industriellen Produktionsverfahren sind proprietär und im öffentlichen Bereich nicht vollständig offengelegt. Es ist bekannt, dass die Synthese die Verwendung fortschrittlicher organisch-chemischer Techniken und strenger Reaktionsbedingungen beinhaltet, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

TVB-3166 durchläuft in erster Linie Reaktionen, die mit seiner Rolle als Inhibitor der Fettsäure-Synthase zusammenhängen. Es interagiert mit dem aktiven Zentrum des Enzyms, was zur Hemmung der Fettsäure-Synthese führt. Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das aus seiner Interaktion mit der Fettsäure-Synthase gebildet wird, ist die Hemmung der Enzymaktivität, die zu einer verringerten Fettsäure-Synthese in Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen Anwendungen in der Krebstherapie untersucht. Es hat vielversprechende Ergebnisse in präklinischen Modellen verschiedener Krebsarten gezeigt, darunter nicht-kleinzelliger Lungenkrebs, Melanom und Brustkrebs. Es wurde festgestellt, dass die Verbindung Apoptose induziert, die Zellproliferation hemmt und das Tumorwachstum in vivo reduziert. Darüber hinaus wurde this compound auf sein Potenzial untersucht, die S-Acylierung viraler Spike-Proteine zu verhindern, was Auswirkungen auf antivirale Therapien haben könnte .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Fettsäure-Synthase, einem Enzym, das für die Synthese langkettiger Fettsäuren verantwortlich ist. Durch die Bindung an das aktive Zentrum des Enzyms verhindert this compound die Umwandlung von Acetyl-Coenzym A und Malonyl-Coenzym A in Palmitinsäure. Diese Hemmung stört den Lipidstoffwechsel in Krebszellen, was zu Apoptose und reduzierter Zellproliferation führt. Die Verbindung beeinflusst auch verschiedene Signalwege, darunter solche, die an der Zellzyklusregulation und Apoptose beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

TVB-3166 inhibits FASN, leading to reduced cell viability and proliferation in cancer cell lines. The inhibition of FASN has been shown to induce apoptosis and alter lipid metabolism, which is critical for cancer cell survival.

Case Studies

- Oral Squamous Cell Carcinoma (OSCC)

- Breast and Prostate Cancer

- Colorectal Cancer (CRC)

Antiviral Applications

Mechanism of Action

this compound's inhibition of FASN also extends to viral infections. By disrupting lipid metabolism, it limits the replication and spread of certain viruses.

Case Studies

- Respiratory Syncytial Virus (RSV)

- SARS-CoV-2

Summary Table of Applications

Wirkmechanismus

The mechanism of action of TVB-3166 involves the inhibition of fatty acid synthase, an enzyme responsible for the synthesis of long-chain fatty acids. By binding to the enzyme’s active site, this compound prevents the conversion of acetyl-coenzyme A and malonyl-coenzyme A into palmitic acid. This inhibition disrupts the lipid metabolism in cancer cells, leading to apoptosis and reduced cell proliferation. The compound also affects various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

TVB-3166 gehört zu einer Klasse von Fettsäure-Synthase-Inhibitoren, die Verbindungen wie TVB-2640, TVB-3664 und Orlistat umfasst. Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Krebsmodellen eine überlegene Zytotoxizität und Selektivität gezeigt. Es hat starke Antitumoreffekte und ein günstiges Sicherheitsprofil gezeigt. Die einzigartige Struktur von this compound ermöglicht es ihm, die Fettsäure-Synthase effektiv zu hemmen, ohne signifikante Off-Target-Effekte, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht .

Biologische Aktivität

TVB-3166 is a potent, reversible, and selective inhibitor of fatty acid synthase (FASN), a key enzyme involved in de novo lipogenesis, which is often upregulated in various cancers. This article explores the biological activity of this compound, focusing on its anti-tumor effects, mechanisms of action, and potential clinical applications based on diverse research findings.

This compound operates primarily by inhibiting FASN, leading to reduced fatty acid synthesis. This inhibition triggers multiple downstream effects:

- Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in tumor cells without significantly affecting normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

- Impact on Oncogenic Pathways : The compound disrupts critical signaling pathways such as PI3K–AKT–mTOR and β-catenin, both of which are vital for tumor cell growth and survival. This disruption further contributes to the anti-tumor efficacy observed in various cancer models .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-tumor activity across various cancer cell lines. For example:

- Colorectal Cancer (CRC) : A panel of 13 CRC cell lines treated with this compound showed a wide range of sensitivity, with some lines exhibiting substantial reductions in cell viability. Notably, high levels of FASN expression correlated with increased sensitivity to the inhibitor .

- Non-Small Cell Lung Cancer (NSCLC) : In patient-derived xenograft (PDX) models of NSCLC, this compound treatment resulted in decreased tumor growth and alterations in lipid metabolism associated with sensitivity to FASN inhibition .

In Vivo Studies

This compound has also been evaluated in vivo using xenograft models:

- Xenograft Tumor Growth : Administration of this compound resulted in dose-dependent inhibition of tumor growth in mouse models. The compound was well-tolerated at effective doses, indicating its potential for clinical use .

Case Studies

- Breast Cancer : In triple-negative breast cancer (TNBC) models, this compound was found to significantly reduce tumor cell motility and invasion. It also demonstrated enhanced efficacy when combined with other chemotherapeutic agents .

- Respiratory Syncytial Virus (RSV) : Beyond its anti-cancer properties, this compound exhibited antiviral activity against RSV by reducing viral spread and intracellular levels of viral proteins in infected cells. This suggests a broader therapeutic potential for the compound beyond oncology .

Data Table: Summary of Biological Activity

Clinical Implications

The promising preclinical data suggest that this compound could be an effective therapeutic option for various cancers characterized by high FASN expression. Ongoing clinical trials are necessary to further evaluate its safety and efficacy in human subjects, particularly in solid tumors such as breast and colorectal cancers.

Eigenschaften

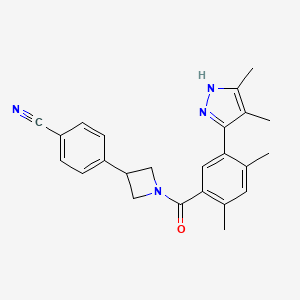

IUPAC Name |

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.